

# molecular structure of 5-Methyl-3-oxohexanenitrile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Methyl-3-oxohexanenitrile

CAS No.: 64373-43-9

Cat. No.: B1274202

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An In-Depth Technical Guide to **5-Methyl-3-oxohexanenitrile**: Structure, Synthesis, and Application

## Abstract

**5-Methyl-3-oxohexanenitrile** is a functionalized aliphatic nitrile belonging to the  $\beta$ -ketonitrile class of molecules. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their utility as versatile synthetic intermediates.<sup>[1]</sup> This guide provides a comprehensive technical overview of **5-methyl-3-oxohexanenitrile**, detailing its molecular structure, physicochemical properties, and spectroscopic signature. We present a robust, field-proven protocol for its synthesis via a base-catalyzed Michael addition, explaining the causal factors behind each step to ensure reproducibility. Furthermore, this document explores the molecule's key chemical reactivity, focusing on the principles of keto-enol tautomerism, and discusses its application as a precursor for synthesizing valuable heterocyclic scaffolds for the pharmaceutical industry.<sup>[2][3]</sup> This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable building block.

## Introduction: The Strategic Value of $\beta$ -Ketonitriles in Synthesis

$\beta$ -Ketonitriles are characterized by a nitrile group and a ketone separated by a methylene group. This arrangement confers a unique reactivity profile, making them powerful precursors in organic synthesis. The carbon atom positioned between the two electron-withdrawing groups (the  $\alpha$ -carbon) is notably acidic, facilitating the formation of a stabilized enolate. This reactivity is harnessed in a multitude of carbon-carbon bond-forming reactions.

In the context of drug discovery,  $\beta$ -ketonitriles serve as foundational synthons for a wide array of biologically active heterocycles.<sup>[1]</sup> Research has demonstrated their role as starting materials for compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial agents.<sup>[1]</sup> Their ability to participate in cyclization and condensation reactions makes them indispensable for building molecular complexity and accessing novel chemical matter.<sup>[2][4]</sup> **5-Methyl-3-oxohexanenitrile**, with its specific substitution pattern, offers a unique lipophilic building block for this molecular construction.

## Molecular Structure and Physicochemical Properties

The fundamental identity of **5-Methyl-3-oxohexanenitrile** is defined by its unique arrangement of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.<sup>[5]</sup>

Caption: 2D Structure of **5-Methyl-3-oxohexanenitrile**.

The molecule features an isobutyl group attached to a  $\beta$ -ketonitrile backbone. This structure dictates its physical and chemical behavior, including its solubility, reactivity, and spectroscopic properties. Key identifying information is summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-methyl-3-oxohexanenitrile	[5]
CAS Number	64373-43-9	[5][6]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO	[5][6]
Molecular Weight	125.17 g/mol	[5][6]
SMILES	CC(C)CC(=O)CC#N	[5][6][7]
Appearance	Colorless to pale yellow liquid (predicted)	

## Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, peer-reviewed NMR spectrum for this specific molecule is not readily found, its structure allows for a robust prediction of its spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra in a standard solvent like CDCl<sub>3</sub> are crucial for structural verification. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent ketone and nitrile functional groups.

<sup>1</sup> H NMR Prediction	Multiplicity	Integration	Chemical Shift (ppm)	Assignment
H-1, H-1'	Doublet	6H	~0.95	(CH <sub>3</sub> ) <sub>2</sub> CH-
H-2	Multiplet	1H	~2.15	(CH <sub>3</sub> ) <sub>2</sub> CH-
H-3, H-3'	Doublet	2H	~2.50	-CH-CH <sub>2</sub> -C=O
H-5, H-5'	Singlet	2H	~2.75	O=C-CH <sub>2</sub> -CN

<sup>13</sup> C NMR Prediction	Chemical Shift (ppm)	Assignment
C-1	~22.5	(CH <sub>3</sub> ) <sub>2</sub> CH-
C-2	~24.5	(CH <sub>3</sub> ) <sub>2</sub> CH-
C-3	~52.0	-CH-CH <sub>2</sub> -C=O
C-4	~205.0	-C=O
C-5	~29.0	O=C-CH <sub>2</sub> -CN
C-6	~117.0	-C≡N

Note: Predicted chemical shifts are estimates based on standard functional group values and may vary based on solvent and experimental conditions.[8]

## Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. A vapor-phase IR spectrum is noted as available in the SpectraBase database.[5] The expected characteristic absorption bands are:

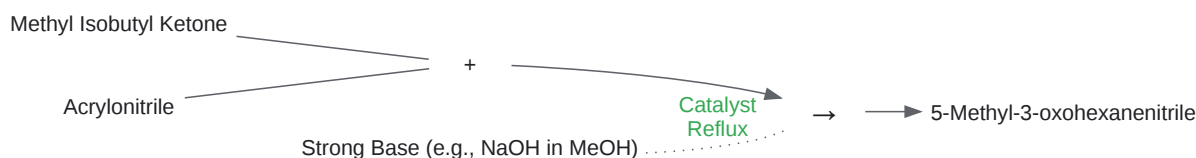
- ~2250 cm<sup>-1</sup>: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.
- ~1715 cm<sup>-1</sup>: A strong, sharp peak corresponding to the C=O (ketone) stretch.
- 2870-2960 cm<sup>-1</sup>: Peaks corresponding to C-H stretching of the aliphatic portions of the molecule.

## Mass Spectrometry (MS)

GC-MS data is available, which is invaluable for confirming the molecular weight.[5] The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M<sup>+</sup>) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of the isobutyl group and other characteristic cleavages around the carbonyl function.

## Synthesis Protocol: Base-Catalyzed Michael Addition

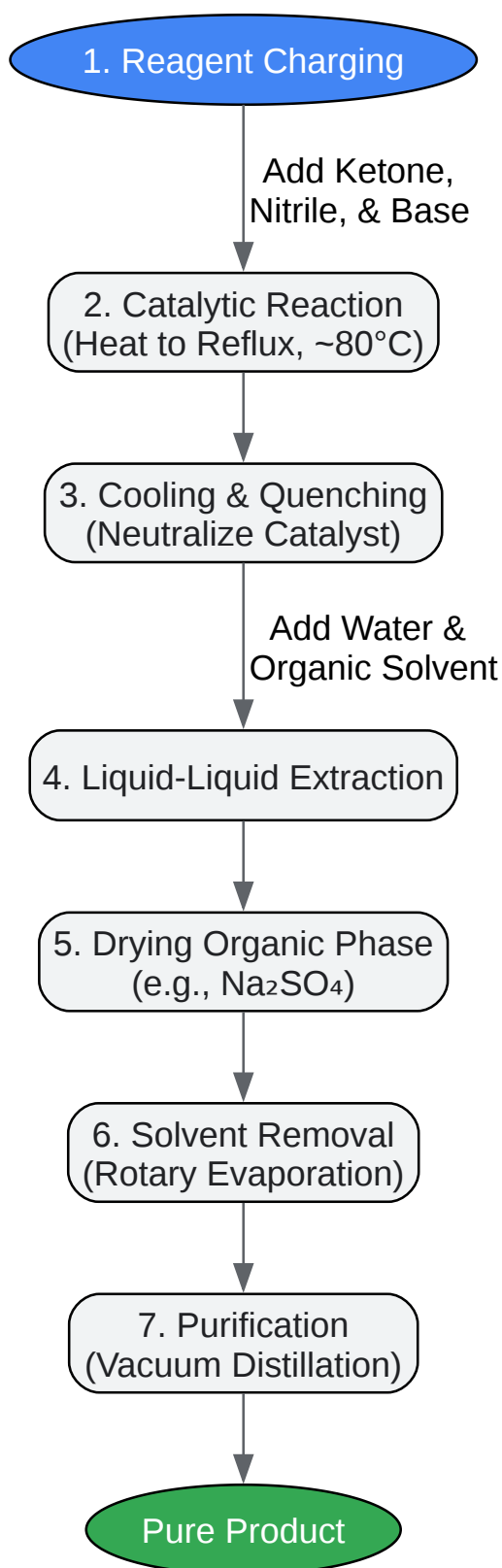
**5-Methyl-3-oxohexanenitrile** can be reliably synthesized through a Michael addition reaction. This conjugate addition involves the reaction of an enolate, generated from methyl isobutyl ketone (4-methyl-2-pentanone), with acrylonitrile as the Michael acceptor.<sup>[3][9]</sup> A strong base is employed as a catalyst to facilitate the formation of the nucleophilic enolate.<sup>[3]</sup>



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Caption: Synthesis of **5-Methyl-3-oxohexanenitrile** via Michael Addition.

## Experimental Workflow



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Caption: Workflow for the Synthesis and Purification of **5-Methyl-3-oxohexanenitrile**.

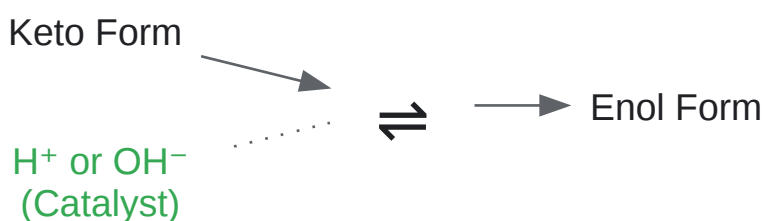
## Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of related 5-oxohexane nitriles.[3][10]

- **Reactor Setup:** Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. The reaction should be performed in a well-ventilated fume hood.
- **Reagent Charging:** To the flask, add methyl isobutyl ketone (4-methyl-2-pentanone) as the solvent and reactant. Subsequently, add acrylonitrile. Causality: Using an excess of the ketone ensures that the acrylonitrile is the limiting reagent and drives the reaction to completion.
- **Catalyst Addition:** With stirring, add a catalytic amount of a strong base, such as a 15 wt. % solution of sodium hydroxide in methanol. Causality: The strong base is essential to deprotonate the  $\alpha$ -carbon of the ketone, generating the nucleophilic enolate ion required to initiate the conjugate addition.[3]
- **Reaction:** Heat the mixture to reflux (approximately 80-85°C) and maintain this temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC or GC analysis.
- **Workup - Quenching:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the basic catalyst with a dilute acid (e.g., 1M HCl) until the solution is neutral (pH ~7).
- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
- **Drying and Concentration:** Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil can be purified by vacuum distillation to yield the pure **5-Methyl-3-oxohexanenitrile**.

## Key Chemical Reactivity: Keto-Enol Tautomerism

A defining characteristic of  $\beta$ -ketonitriles is their existence in a state of equilibrium between two constitutional isomers, known as tautomers: the keto form and the enol form.[11][12] This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the  $\alpha$ -carbon to the carbonyl oxygen, with a corresponding shift of pi electrons.[11]



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Caption: Keto-Enol Tautomerism Equilibrium of  $\beta$ -Ketonitriles.

For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[12] However, in  $\beta$ -dicarbonyl compounds, including  $\beta$ -ketonitriles, the enol form can be significantly stabilized by two factors:

- Conjugation: The C=C double bond of the enol is in conjugation with the nitrile group (C≡N), creating a more stable, delocalized electron system.
- Intramolecular Hydrogen Bonding: In some cases, the enol's hydroxyl proton can form a hydrogen bond with the nitrogen of the nitrile, creating a stable pseudo-six-membered ring.

This tautomerism is critical to the molecule's reactivity. While the keto form is the predominant species, reactions often proceed via the nucleophilic enol or enolate form, which can be readily generated under acidic or basic conditions.[11][12]

## Applications in Medicinal Chemistry and Heterocyclic Synthesis

The primary value of **5-Methyl-3-oxohexanenitrile** in drug development lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly heterocyclic ring systems.

- **Synthesis of Pyridine Derivatives:** A key application for 5-oxohexane nitriles is the synthesis of substituted pyridines.[3] Through catalytic gas-phase cyclization and dehydrogenation, these nitriles can be converted into 2-methylpyridines. These pyridine scaffolds are central to many pharmaceutical agents, including those developed to regulate gastric acid secretion.[3]
- **Precursor to Dihydropyrimidinones (DHPMs):**  $\beta$ -Ketonitriles can be successfully utilized in multicomponent Biginelli reactions with an aldehyde and urea (or thiourea) to synthesize 5-cyano-dihydropyrimidinones.[4] DHPMs are a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including calcium channel modulation, and antiviral and antibacterial properties.
- **General Heterocyclic Synthesis:** The dual functionality of **5-Methyl-3-oxohexanenitrile** allows it to participate in various condensation reactions with binucleophilic reagents to form other heterocycles like pyrazoles, isoxazoles, and quinolines, which are all prevalent in modern pharmaceuticals.[1]

## Safety and Handling

**5-Methyl-3-oxohexanenitrile** is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion

**5-Methyl-3-oxohexanenitrile** represents a strategically important molecular building block for chemical and pharmaceutical research. Its structure, defined by the  $\beta$ -ketonitrile functionality, provides a gateway to a rich field of chemical transformations. A thorough understanding of its synthesis via Michael addition, its characteristic keto-enol tautomerism, and its spectroscopic signatures allows researchers to confidently employ this reagent in the synthesis of complex molecular targets. Its demonstrated utility as a precursor to medicinally relevant heterocyclic systems ensures its continued relevance in the pipeline of drug discovery and development.

## References

- Recent advances in the application of  $\beta$ -ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [\[Link\]](#)
- PubChem. (n.d.). **5-Methyl-3-oxohexanenitrile**. National Center for Biotechnology Information. [\[Link\]](#)
- PubMed. (2024). Recent advances in the application of  $\beta$ -ketonitriles as multifunctional intermediates in organic chemistry. [\[Link\]](#)
- LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. [\[Link\]](#)
- Organic Syntheses. (n.d.). One-third of the cold nitric-sulfuric mixture... [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of  $\beta$ -ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem., 15, 2898–2907. [\[Link\]](#)
- Science Info. (2024). Keto-Enol Tautomerism: Mechanism, Factors, Examples. [\[Link\]](#)
- Google Patents. (n.d.). NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHXANE NITRILLES.
- Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [\[Link\]](#)
- NIST. (n.d.). 5-Oxohexanenitrile. NIST Chemistry WebBook. [\[Link\]](#)

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [\[Link\]](#)
- ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a  $\beta$ -ketoester. [\[Link\]](#)
- ResearchGate. (2005). A High-Yielding Preparation of  $\beta$ -Ketonitriles. [\[Link\]](#)
- Indian Academy of Sciences. (2018). Successful utilization of  $\beta$ -ketonitrile in Biginelli reaction. Journal of Chemical Sciences, 130(6). [\[Link\]](#)
- PubChem. (n.d.). Hexanenitrile, 5-oxo-. National Center for Biotechnology Information. [\[Link\]](#)
- American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(10), 1555–1563. [\[Link\]](#)
- NIST. (n.d.). Hexanenitrile, 5-methyl-. NIST Chemistry WebBook. [\[Link\]](#)
- NIST. (n.d.). Hexanenitrile, 5-methyl-. NIST Chemistry WebBook. [\[Link\]](#)
- Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [\[Link\]](#)

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## Sources

1. Recent advances in the application of  $\beta$ -ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [\[pubs.rsc.org\]](https://pubs.rsc.org)
2. Recent advances in the application of  $\beta$ -ketonitriles as multifunctional intermediates in organic chemistry - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- [3. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents \[patents.google.com\]](#)
- [4. Journal of Chemical Sciences | Indian Academy of Sciences \[ias.ac.in\]](#)
- [5. 5-Methyl-3-oxohexanenitrile | C7H11NO | CID 3032223 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. biosynth.com \[biosynth.com\]](#)
- [7. 1stsci.com \[1stsci.com\]](#)
- [8. scs.illinois.edu \[scs.illinois.edu\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents \[patents.google.com\]](#)
- [11. scienceinfo.com \[scienceinfo.com\]](#)
- [12. chem.libretexts.org \[chem.libretexts.org\]](#)
- To cite this document: BenchChem. [molecular structure of 5-Methyl-3-oxohexanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274202/docs#molecular-structure-of-5-methyl-3-oxohexanenitrile>]

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